![molecular formula C22H22N2O B5606501 1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole CAS No. 5938-65-8](/img/structure/B5606501.png)
1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole
Overview
Description
1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the isobutyl group: This step involves the alkylation of the benzimidazole core using an isobutyl halide in the presence of a base such as potassium carbonate.
Attachment of the naphthyloxy methyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a naphthyloxy methyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyloxy methyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its benzimidazole core, which is known for its antimicrobial, antiviral, and anticancer properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, potentially inhibiting their activity or modulating their function. The isobutyl and naphthyloxy methyl groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological effects.
Comparison with Similar Compounds
1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-[(2-naphthyloxy)methyl]-1H-benzimidazole: Lacks the isobutyl group, which may result in different biological activity and chemical properties.
1-methyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole: Contains a methyl group instead of an isobutyl group, potentially affecting its binding interactions and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
1-Isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-naphthol with isobutylated benzimidazole derivatives under specific conditions to yield the target compound. The structure is confirmed using various spectroscopic methods, including NMR and mass spectrometry.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with naphthyloxy substituents exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 7.81 to 250 μg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's IC50 values indicate significant cytotoxic effects, with some derivatives exhibiting IC50 values as low as 16.38 μM against specific cancer cell lines .
The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of DNA topoisomerases and interference with cellular signaling pathways. For example, studies have shown that certain benzimidazole derivatives can inhibit mammalian type I DNA topoisomerase activity, leading to apoptosis in cancer cells .
Case Studies
Study | Findings | Cell Lines Tested | IC50 Values (μM) |
---|---|---|---|
Study 1 | Significant antibacterial activity | Staphylococcus aureus, E. coli | 7.81 - 250 |
Study 2 | Antiproliferative effects observed | HeLa, MCF7 | 16.38 - 100 |
Study 3 | Inhibition of DNA topoisomerase I | Various cancer cell lines | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications at the naphthyloxy or isobutyl groups can enhance lipophilicity and bioavailability, which are critical for effective drug design . Research has indicated that increasing the alkyl chain length generally improves antiproliferative activity up to a certain point before diminishing returns are observed .
Properties
IUPAC Name |
1-(2-methylpropyl)-2-(naphthalen-2-yloxymethyl)benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16(2)14-24-21-10-6-5-9-20(21)23-22(24)15-25-19-12-11-17-7-3-4-8-18(17)13-19/h3-13,16H,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPVOCJEGIIMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974796 | |
Record name | 1-(2-Methylpropyl)-2-{[(naphthalen-2-yl)oxy]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5938-65-8 | |
Record name | 1-(2-Methylpropyl)-2-{[(naphthalen-2-yl)oxy]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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